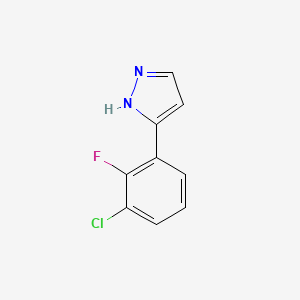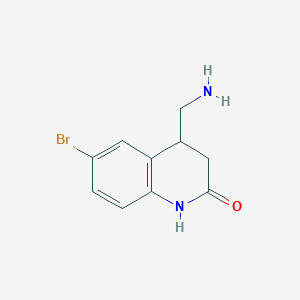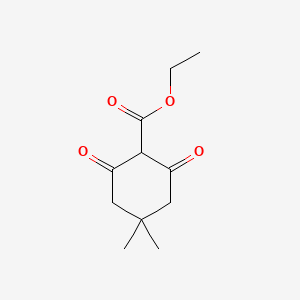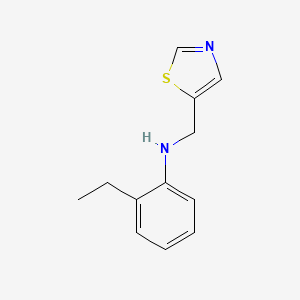![molecular formula C10H14BrNO2 B13270192 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol CAS No. 1092304-71-6](/img/structure/B13270192.png)
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14BrNO2. It is a white or light yellow crystalline powder with a distinctive aromatic odor. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves a multi-step process. One common method includes the bromination of 4-methoxybenzyl alcohol followed by a reaction with ethylenediamine under controlled conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but lacks the bromine atom.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Another brominated compound with different functional groups.
Uniqueness
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1092304-71-6 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
OAXRVBHHWBQRBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13270116.png)

![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)




![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)


![2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13270178.png)

